2-Bromo-5-(4-chlorophenyl)pyrazine
Description
2-Bromo-5-(4-chlorophenyl)pyrazine is a halogenated pyrazine derivative characterized by a six-membered aromatic heterocyclic pyrazine core. It features a bromine atom at position 2 and a para-chlorophenyl group at position 4. The molecular formula is C₁₀H₇BrClN₂, with a molecular weight of 272.54 g/mol. The bromine atom facilitates electrophilic substitution and cross-coupling reactions, while the 4-chlorophenyl group contributes to steric bulk and electronic modulation, making the compound valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H6BrClN2 |
|---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
2-bromo-5-(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C10H6BrClN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI Key |
NXQQPLZSWZFIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-chlorophenyl)pyrazine typically involves the bromination of 5-(4-chlorophenyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 5-(4-chlorophenyl)pyrazine derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation/Reduction: Formation of pyrazine N-oxides or reduced pyrazine derivatives.
Scientific Research Applications
2-Bromo-5-(4-chlorophenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-chlorophenyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₇BrClN₂ | 272.54 | Br (C2), 4-Cl-phenyl (C5) |
| 2-Bromo-5-(4-fluorophenyl)pyrazine | C₁₀H₇BrF₂N₂ | 260.08 | Br (C2), 4-F-phenyl (C5) |
| 2-Bromo-5-(difluoromethoxy)pyrazine | C₆H₄BrF₂N₂O | 225.02 | Br (C2), difluoromethoxy (C5) |
| 2-Bromo-5-(methylthio)pyrazine | C₅H₅BrN₂S | 205.08 | Br (C2), methylthio (C5) |
| 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine | C₆H₄BrF₃N₂O | 257.01 | Br (C2), trifluoroethoxy (C5) |
Key Observations :
- Halogen vs. Alkoxy/Thio Groups : The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to fluorine (in 4-fluorophenyl) but less than trifluoroethoxy groups. This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and electronic properties like LUMO energy .
- Molecular Weight : Higher molecular weights in phenyl-substituted derivatives (e.g., 272.54 g/mol vs. 225.02 g/mol for difluoromethoxy) correlate with increased steric hindrance, affecting solubility and interaction with biological targets .
Key Observations :
- Cross-Coupling Efficiency : The 4-chlorophenyl group enhances stability in palladium-catalyzed reactions compared to trifluoroethoxy derivatives, which require harsher conditions due to stronger electron withdrawal .
- Biological Activity : Fluorophenyl and chlorophenyl analogs exhibit distinct antimicrobial and anticancer profiles. For example, 2-bromo-5-(4-fluorophenyl)pyrazine shows superior Gram-negative bacterial inhibition, while the chloro derivative is more active in kinase inhibition assays .
Key Observations :
- Chlorophenyl vs. Fluorophenyl : The chloro substituent enhances hydrophobic interactions in kinase binding pockets, whereas fluorine improves membrane penetration in antibacterial applications .
- Electron-Withdrawing Groups : Difluoromethoxy and trifluoroethoxy derivatives exhibit lower IC₅₀ values in antifungal assays due to increased electrophilicity, facilitating covalent binding to fungal enzymes .
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